16-Aminohexadecan-1-ol
Description
Significance in Contemporary Chemical Science
The significance of 16-Aminohexadecan-1-ol in modern chemical research stems directly from its unique molecular architecture. The long C16 alkyl chain imparts significant hydrophobic character and van der Waals interactions, while the terminal functional groups offer sites for chemical modification and hydrogen bonding. The amino group provides a locus for reactions such as amidation or protonation, and the hydroxyl group can undergo esterification or etherification. google.com
This dual functionality allows this compound to act as a molecular linker or a precursor for synthesizing more complex molecules, such as bolaamphiphiles, which have hydrophilic head groups at both ends of a hydrophobic chain. uni-halle.de In one documented synthesis, this compound was prepared with a 79% yield. uni-halle.de Its structural similarity to natural lipids, such as sphingosine (B13886) and its derivatives, makes it a valuable tool for creating lipid mimetics and probes for studying biological membranes and lipid metabolism. researchgate.netuzh.ch The significant conformational flexibility, resulting from 15 rotatable C-C single bonds, is a key characteristic, though the terminal functional groups may restrict some rotational freedom through hydrogen bonding.
Interdisciplinary Research Landscape Involving Long-Chain Amino Alcohols
Long-chain amino alcohols, the chemical class to which this compound belongs, are at the nexus of chemistry, biology, and materials science. Their amphiphilic nature makes them fundamental components in the design of novel drug delivery systems. google.comresearchgate.net Researchers have explored their use in forming liposomes and other nanoparticle-based carriers for therapeutic agents. google.comuni-halle.de The amino groups can be protonated to interact with negatively charged drugs or genetic material like DNA and RNA, facilitating their encapsulation and delivery. google.com
In materials science, long-chain amino alcohols and their thiol analogues are used to create self-assembled monolayers (SAMs) on surfaces like gold. dojindo.com For instance, 16-Amino-1-hexadecanethiol, a related compound, is noted for its ability to form highly stable SAMs due to the strong intermolecular forces between its long 16-carbon chains. dojindo.com These functionalized surfaces have applications in biosensors, electronics, and biocompatible coatings.
Furthermore, long-chain amino alcohols are investigated as analogues of natural sphingolipids to study their roles in cellular processes and their potential as therapeutic agents themselves. researchgate.netuzh.ch They are used as building blocks for synthesizing compounds with potential anti-inflammatory, immunosuppressive, and cytotoxic activities. researchgate.netull.es The ability to synthetically modify the chain length and functional groups allows for the creation of extensive libraries of these compounds to probe structure-activity relationships in various biological systems. ull.esmdpi.com
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 50602-69-2 | chemsrc.combldpharm.com |
| Molecular Formula | C₁₆H₃₅NO | uni-halle.demolport.com |
| Molecular Weight | 257.46 g/mol | uni-halle.debldpharm.commolport.com |
| Canonical SMILES | C(CCCCCCCCO)CCCCCCCN | |
| InChI Key | TUFMYAPMGACKSI-UHFFFAOYSA-N |
Structure
2D Structure
3D Structure
Properties
CAS No. |
50602-69-2 |
|---|---|
Molecular Formula |
C16H35NO |
Molecular Weight |
257.45 g/mol |
IUPAC Name |
16-aminohexadecan-1-ol |
InChI |
InChI=1S/C16H35NO/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h18H,1-17H2 |
InChI Key |
TUFMYAPMGACKSI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCO)CCCCCCCN |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes for 16-Aminohexadecan-1-ol
The synthesis of this compound typically involves the preparation of a long-chain ω-amino acid precursor, followed by the selective reduction of the carboxylic acid moiety.
Chemo-selective Preparations
The chemo-selective synthesis of this compound is primarily achieved through the reduction of its precursor, 16-aminohexadecanoic acid. The key challenge in this transformation is the selective reduction of the carboxylic acid in the presence of the primary amino group. Several reducing agents and methods have been developed to achieve this selectivity.
One common and powerful reducing agent for this purpose is lithium aluminum hydride (LiAlH₄). jocpr.com However, its high reactivity and flammability can be disadvantageous for large-scale syntheses. stackexchange.com A milder and more selective alternative is the use of sodium borohydride in conjunction with iodine (NaBH₄/I₂). jocpr.comstackexchange.com This system is effective in reducing carboxylic acids to alcohols while being less reactive towards other functional groups. stackexchange.com Another approach involves the activation of the carboxylic acid, for example, by conversion to a mixed anhydride or an active ester, followed by reduction with sodium borohydride. benthamopen.comuq.edu.au
The general synthetic scheme can be represented as follows:
H₂N-(CH₂)₁₅-COOH → H₂N-(CH₂)₁₅-CH₂OH
A comparison of common reducing agents for the conversion of amino acids to amino alcohols is presented in the table below.
| Reducing Agent/System | Advantages | Disadvantages |
| Lithium aluminum hydride (LiAlH₄) | High reactivity, effective for a broad range of substrates | Highly flammable, expensive, can reduce other functional groups |
| Sodium borohydride/Iodine (NaBH₄/I₂) | Milder conditions, good chemo-selectivity | May require careful control of reaction conditions |
| Sodium borohydride with activated carboxyl group | Milder than LiAlH₄, good yields | Requires an additional activation step |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Green and efficient for some substrates | Often requires high pressure and temperature, may not be selective |
Stereoselective Approaches in Amino Alcohol Synthesis
While this compound itself is an achiral molecule, the principles of stereoselective synthesis are highly relevant for the preparation of chiral long-chain amino alcohols. These chiral building blocks are of significant interest in medicinal chemistry and materials science. Asymmetric synthesis of amino alcohols can be achieved through various strategies, including:
Reduction of α-amino ketones: Asymmetric reduction of a ketone adjacent to an amino group can establish a chiral hydroxyl center.
Ring-opening of chiral epoxides: The reaction of chiral epoxides with amines can lead to the formation of enantioenriched amino alcohols.
Asymmetric aminohydroxylation of alkenes: This powerful method introduces both the amino and hydroxyl groups across a double bond in a stereocontrolled manner.
These methodologies allow for the synthesis of a wide array of optically active amino alcohols, which can be analogs or derivatives of this compound with specific stereochemical configurations.
Automated Synthesis Platforms for Long-Chain Aliphatic Compounds
The multi-step synthesis of long-chain aliphatic compounds like this compound can be streamlined and accelerated through the use of automated synthesis platforms. These systems can perform entire synthetic sequences, including reaction, work-up, and purification, with minimal manual intervention.
Automated synthesizers can be programmed to handle a variety of reagents and reaction conditions, making them suitable for the synthesis of libraries of long-chain compounds with diverse functionalities. By automating the synthetic process, researchers can achieve higher throughput, improved reproducibility, and reduced risk of human error. This technology is particularly beneficial for the systematic exploration of structure-activity relationships in series of long-chain aliphatic molecules.
Functionalization and Derivatization Strategies of this compound
The presence of two distinct functional groups, a primary amine and a primary hydroxyl group, makes this compound a versatile scaffold for further chemical modifications. Selective functionalization of either group allows for the creation of a wide range of derivatives with tailored properties.
Amino Group Modifications and Their Chemical Outcomes
The primary amino group of this compound is a nucleophilic center that can readily undergo a variety of chemical transformations. Common modifications include:
Acylation: Reaction with acyl chlorides or anhydrides introduces an amide functionality. This is a robust method to attach various molecular fragments to the amino terminus.
Alkylation: Reductive amination with aldehydes or ketones, or reaction with alkyl halides, leads to the formation of secondary or tertiary amines. This modification alters the basicity and steric environment of the nitrogen atom.
Reaction with Isocyanates and Isothiocyanates: These reactions yield urea and thiourea derivatives, respectively, which can introduce new hydrogen bonding capabilities.
Succinimidyl Ester Coupling: This is a widely used method for bioconjugation, where the amine reacts with an N-hydroxysuccinimide (NHS) ester to form a stable amide bond. nih.gov
These modifications can be used to introduce fluorescent tags, cross-linking agents, or other functional moieties. nih.gov
Hydroxyl Group Derivatizations for Molecular Diversity
The primary hydroxyl group of this compound can be derivatized to introduce a variety of functional groups, thereby expanding the molecular diversity of the scaffold. Common derivatization strategies include:
Esterification: Reaction with carboxylic acids, acyl chlorides, or anhydrides forms esters. This is a straightforward way to introduce a wide range of substituents at the hydroxyl end.
Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) or other alkylating agents yields ethers.
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further transformations such as imine formation or amidation.
Conversion to Halides: Treatment with reagents like thionyl chloride or phosphorus tribromide can convert the hydroxyl group into a reactive halide, which can then be displaced by various nucleophiles.
The selective derivatization of the hydroxyl group is often achieved by first protecting the more reactive amino group, for instance, as a tert-butyloxycarbonyl (Boc) or carbobenzyloxy (Cbz) carbamate.
Below is a table summarizing some common derivatizing agents for amino and hydroxyl groups.
| Functional Group | Derivatizing Agent Class | Resulting Functional Group |
| Amino | Acyl Halides / Anhydrides | Amide |
| Amino | Aldehydes / Ketones (Reductive Amination) | Secondary/Tertiary Amine |
| Amino | Isocyanates | Urea |
| Amino | Succinimidyl Esters | Amide |
| Hydroxyl | Acyl Halides / Anhydrides | Ester |
| Hydroxyl | Alkyl Halides | Ether |
| Hydroxyl | Oxidizing Agents | Aldehyde / Carboxylic Acid |
Dual-Functional Group Reactivity in Complex Chemical Systems
The presence of both an amino and a hydroxyl group on the same long alkyl chain imparts this compound with a distinct reactivity profile, enabling it to participate in a variety of chemical transformations. The differential reactivity of the amine and alcohol functionalities allows for selective modifications, making it a versatile component in complex chemical systems.
The primary amine is nucleophilic and readily undergoes reactions such as acylation, alkylation, and Schiff base formation. In contrast, the primary alcohol can be oxidized to an aldehyde or carboxylic acid, or can be converted into ethers and esters. The long hydrocarbon chain influences the molecule's solubility and can drive self-assembly processes in certain solvent systems.
In complex reaction mixtures, the selective functionalization of one group while leaving the other intact is crucial. This is often achieved through the use of orthogonal protecting group strategies. For instance, the amino group can be protected as a tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) carbamate, which are stable under conditions used to modify the hydroxyl group. Conversely, the hydroxyl group can be protected as a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, which is resistant to many reagents used for amine modification. iris-biotech.de The judicious choice of protecting groups allows for a stepwise and controlled series of reactions, enabling the integration of this compound into intricate molecular structures.
The dual reactivity is also exploited in polymerization reactions. As a bifunctional monomer, this compound can participate in step-growth polymerizations to form polyesters, polyamides, and polyurethanes. The long aliphatic chain in the resulting polymer backbone can impart flexibility and hydrophobicity to the material.
This compound as a Fundamental Organic Building Block
The unique architecture of this compound makes it a valuable and fundamental building block in organic synthesis, providing a versatile scaffold for the construction of more complex molecules and supramolecular assemblies.
Application in Complex Organic Molecule Synthesis
The bifunctional nature of this compound allows it to act as a linker or spacer in the synthesis of complex organic molecules. For example, it can be used to connect two different molecular fragments through sequential reactions at its amino and hydroxyl termini. This approach has been utilized in the synthesis of bolaamphiphiles, which are molecules with hydrophilic head groups at both ends of a long hydrophobic chain. These molecules are of interest for their ability to form stable monolayers and vesicles.
In the synthesis of macrocycles, this compound can serve as a long, flexible chain that can be cyclized through reactions involving its two functional groups. For instance, intramolecular amidation or esterification under high dilution conditions can lead to the formation of large-ring lactams or lactones.
Furthermore, the selective modification of one functional group allows for the introduction of other reactive handles, expanding its utility in multi-step synthetic sequences. For example, the hydroxyl group can be converted to a leaving group, such as a tosylate or mesylate, allowing for nucleophilic substitution, while the protected amine remains unreactive.
Precursor Role in Advanced Chemical Architectures
This compound serves as a key precursor for the synthesis of a variety of advanced chemical architectures, including surfactants, lipids, and components of self-assembled monolayers (SAMs).
The amphiphilic nature of this molecule, with its polar head groups and nonpolar tail, is fundamental to its role as a precursor for surfactants. By modifying the amino and/or hydroxyl groups, a wide range of cationic, anionic, non-ionic, and zwitterionic surfactants can be synthesized. These surfactants can exhibit unique aggregation behaviors in solution, forming micelles, vesicles, or other supramolecular structures.
In the field of materials science, this compound and its derivatives are used to form self-assembled monolayers on various substrates. For example, the amino group can be used to anchor the molecule to a surface, while the hydroxyl group can be further functionalized to tailor the surface properties, such as wettability or biocompatibility.
The table below summarizes the key properties of this compound.
| Property | Value |
| Chemical Formula | C₁₆H₃₅NO |
| Molar Mass | 257.46 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 65-68 °C |
| Boiling Point | Not determined |
| Solubility | Soluble in organic solvents, sparingly soluble in water |
Integration into Modular Synthetic Frameworks
The concept of modular synthesis, where complex molecules are assembled from a set of well-defined building blocks, is a powerful strategy in modern organic chemistry. This compound is an excellent example of a modular building block due to its distinct and readily functionalizable end groups.
In a modular approach, this compound can be considered a "hydrophobic spacer" module. This module can be connected to other functional modules, such as those bearing chromophores, redox-active centers, or biologically active moieties. The connections are made through robust and high-yielding reactions involving the amino and hydroxyl groups, such as amide or ester bond formation.
This modular approach allows for the rapid generation of libraries of related compounds with varying properties. For example, by reacting a set of different carboxylic acids with the amino group of this compound and a separate set of reagents with the hydroxyl group, a diverse array of new molecules can be synthesized. This strategy is particularly useful in drug discovery and materials science for the systematic exploration of structure-activity or structure-property relationships.
The integration of this compound into modular synthetic frameworks has been demonstrated in the synthesis of amphiphilic block copolymers. acs.orgnih.gov In this context, the amino or hydroxyl group can act as an initiator for polymerization, leading to the formation of well-defined polymer chains attached to the long alkyl spacer.
Advanced Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of 16-Aminohexadecan-1-ol. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to different proton environments are observed. libretexts.org The protons of the fourteen methylene (B1212753) (-CH₂) groups in the long alkyl chain typically appear as a large multiplet in the upfield region of the spectrum. The protons on the carbon adjacent to the hydroxyl group (-CH₂-OH) and the amino group (-CH₂-NH₂) are deshielded to different extents, resulting in separate signals at different chemical shifts. The integration of these signals provides a ratio of the number of protons in each unique environment, confirming the molecule's structure. savemyexams.comdocbrown.info
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbons bonded to the electronegative oxygen and nitrogen atoms are significantly different from those of the alkyl chain carbons, allowing for their unambiguous assignment.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH₂- (alkyl chain) | ~1.25 | Multiplet | 28H |
| -CH₂-NH₂ | ~2.68 | Triplet | 2H |
| -CH₂-OH | ~3.64 | Triplet | 2H |
| -NH₂ | Variable | Singlet (broad) | 2H |
| -OH | Variable | Singlet (broad) | 1H |
Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (-CH₂-OH) | ~62.7 |
| C2-C15 (-CH₂-) | ~25-34 |
| C16 (-CH₂-NH₂) | ~42.2 |
Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₆H₃₅NO, HRMS can measure the mass of the molecular ion with very high accuracy. This allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The monoisotopic mass of this compound is 257.2719 g/mol . HRMS analysis would yield a mass-to-charge ratio (m/z) value very close to this, confirming the molecular formula.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. edinst.com These techniques are complementary and rely on different selection rules. edinst.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. For this compound, characteristic absorption bands would be observed for the O-H, N-H, and C-H bonds.
O-H stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group, with the broadening resulting from hydrogen bonding.
N-H stretch: The primary amine group will typically show two sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.
C-H stretch: Strong absorption bands in the 2850-2960 cm⁻¹ range are characteristic of the C-H stretching vibrations of the long alkyl chain.
N-H bend: A bending vibration for the primary amine is expected around 1590-1650 cm⁻¹.
C-O stretch: A band in the 1050-1150 cm⁻¹ region corresponds to the stretching vibration of the carbon-oxygen single bond.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. edinst.com While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often more sensitive to non-polar, symmetric bonds. nih.gov For this compound, the C-C stretching vibrations of the long alkyl chain would give rise to strong signals in the Raman spectrum. The C-N and C-O stretching vibrations would also be observable.
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| O-H | 3200-3600 (broad) | Stretching | |
| N-H | 3300-3500 (two bands) | Symmetric & Asymmetric Stretching | |
| C-H | 2850-2960 (strong) | 2850-2960 (strong) | Stretching |
| N-H | 1590-1650 | Bending | |
| C-O | 1050-1150 | Stretching |
Advanced Spectroscopic Integration for Comprehensive Molecular Understanding
The true power in molecular characterization lies in the integration of data from multiple spectroscopic techniques. For this compound, the combination of NMR, HRMS, and vibrational spectroscopy provides a complete picture of its molecular identity and structure.
NMR spectroscopy elucidates the connectivity of the atoms, defining the carbon-hydrogen framework. HRMS confirms the elemental composition and molecular weight with high precision. Vibrational spectroscopy identifies the key functional groups present, namely the hydroxyl and amino groups. The absence of a signal in CD spectroscopy confirms the achiral nature of the isolated molecule. Together, these techniques provide a rigorous and unambiguous characterization of this compound, which is crucial for any further research or application of this compound.
Computational Chemistry and Molecular Modeling Studies
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations provide fundamental insights into the electronic properties of a molecule, which are crucial for understanding its reactivity and spectroscopic characteristics.
The electronic structure of 16-Aminohexadecan-1-ol can be investigated using methods like Density Functional Theory (DFT). Such calculations reveal the distribution of electrons within the molecule and identify regions susceptible to chemical attack. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP) maps are another valuable output of QM calculations. For this compound, the MEP map would be expected to show regions of negative potential (electron-rich) around the nitrogen and oxygen atoms of the amino and hydroxyl groups, respectively. Conversely, the hydrogen atoms of these functional groups would exhibit positive potential (electron-poor). The long hydrocarbon chain would be characterized by a neutral potential. These maps provide a visual representation of the sites most likely to be involved in electrophilic and nucleophilic interactions.
Table 1: Predicted Electronic Properties of this compound from Hypothetical DFT Calculations
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons, related to ionization potential. |
| LUMO Energy | 2.1 eV | Indicates the energy of the lowest energy state for an accepted electron. |
| HOMO-LUMO Gap | 8.6 eV | A large gap suggests high kinetic stability and low reactivity. |
Note: The values in this table are hypothetical and serve as illustrative examples of the data obtained from QM calculations.
Quantum mechanical methods are instrumental in mapping the potential energy surface for chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to elucidate reaction mechanisms and predict reaction rates. For instance, the acylation of the amino group or the esterification of the hydroxyl group could be modeled.
These calculations would involve locating the transition state structure for a given reaction, which represents the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction. Techniques such as intrinsic reaction coordinate (IRC) calculations can then be used to confirm that the identified transition state connects the reactants and products.
Molecular Dynamics (MD) Simulations
While QM methods are powerful for understanding electronic structure, they are computationally expensive for large systems or long timescales. Molecular dynamics simulations, which use classical mechanics to model the movements of atoms, are better suited for studying the conformational dynamics and intermolecular interactions of flexible molecules like this compound.
The long, flexible sixteen-carbon chain of this compound can adopt a vast number of conformations. MD simulations can explore this conformational landscape by simulating the molecule's movement over time. These simulations can reveal the most stable conformations and the energy barriers between them. The dynamics of the polar head group (the amino and hydroxyl groups) relative to the nonpolar tail can also be investigated, providing insights into how the molecule might orient itself in different environments. Under physiological conditions, proteins are in a constant state of dynamic equilibrium, sampling a range of conformations. nih.gov
Due to its amphiphilic nature, this compound has the potential to self-assemble into larger structures, such as micelles or bilayers, particularly in aqueous environments. MD simulations are an ideal tool to model this aggregation behavior. By simulating a system containing multiple this compound molecules and solvent, it is possible to observe how they interact and organize.
The simulations would reveal the role of hydrogen bonding between the amino and hydroxyl groups in driving the association of the polar head groups. Simultaneously, the hydrophobic interactions between the long hydrocarbon tails would lead to their aggregation, sequestering them from the aqueous environment. The radial distribution function can be used to quantify the structure of materials. matlantis.com
Table 2: Typical Parameters for an MD Simulation of this compound in Water
| Parameter | Setting | Rationale |
|---|---|---|
| Force Field | CHARMM36 | A widely used force field for biomolecular simulations. |
| Water Model | TIP3P | A common and computationally efficient water model. |
| Temperature | 300 K | To simulate behavior at room temperature. |
| Pressure | 1 atm | To simulate behavior at standard atmospheric pressure. |
Note: These are example parameters and may be adjusted based on the specific research question.
Machine Learning (ML) Applications in Computational Chemical Research
Machine learning is increasingly being integrated with computational chemistry to accelerate research and gain new insights. nih.govh-brs.de In the context of this compound and similar long-chain amino alcohols, ML could be applied in several ways.
One application is the development of machine-learned force fields. By training on a large dataset of QM calculations for various conformations and intermolecular arrangements of this compound, an ML model could learn to predict the forces between atoms with an accuracy approaching that of QM but at a fraction of the computational cost. This would enable much larger and longer MD simulations of aggregation and self-assembly.
ML models, particularly quantitative structure-activity relationship (QSAR) models, could also be used to predict the properties and activities of a series of related long-chain amino alcohols. researchgate.net By training on a dataset of molecules with known properties, a model could learn the relationships between molecular structure and a particular property, such as solubility or a specific biological activity. This would allow for the rapid screening of new candidate molecules without the need for extensive experimental testing or computationally intensive simulations. The use of computer simulations to predict toxicity is particularly relevant for health management and pollution control. researchgate.net
Research on Computational and Molecular Modeling of this compound Remains Limited
Comprehensive searches for scholarly and research literature concerning the application of computational chemistry and molecular modeling to this compound have yielded no specific studies. At present, the scientific literature does not appear to contain dedicated research on the predictive modeling of its chemical properties and interactions or the use of computational screening to design novel compounds based on its structure.
While computational methods are widely applied to a vast range of chemical compounds for purposes of property prediction and the design of new molecules, it appears that this compound has not been a specific focus of such research to date. The existing body of scientific work does not provide the necessary data to elaborate on the subsections requested.
Further research in the field of computational chemistry would be required to generate the predictive models and computational screening results necessary to fulfill the requested article structure.
Applications in Materials Science and Supramolecular Chemistry Research
Rational Design and Synthesis of Functional Materials
The dual functionality of 16-Aminohexadecan-1-ol makes it a versatile component in the synthesis of novel materials with tailored properties. Its ability to participate in different chemical reactions at each end of the molecule allows for precise control over the final material structure and function.
While direct research on the incorporation of this compound into polymers is limited, the principles of polymer chemistry suggest its potential utility. The amino and hydroxyl groups can act as reactive sites for polymerization reactions. For instance, the amino group can react with carboxylic acids or acyl chlorides to form polyamide chains, while the hydroxyl group can participate in esterification or urethane formation. This dual reactivity could be exploited to create cross-linked polymers or to functionalize existing polymer chains, thereby modifying their mechanical, thermal, or surface properties.
The long C16 alkyl chain can also influence the properties of the resulting polymer, potentially imparting hydrophobicity or acting as a flexible spacer within the polymer backbone. In composites, this molecule could serve as a coupling agent to improve the interface between organic polymers and inorganic fillers.
A closely related compound, 16-Mercaptohexadecan-1-ol, provides significant insight into the potential applications of this compound in surface coatings. Like an amino group, a mercapto group can form strong bonds with certain metal surfaces, such as gold. This allows for the formation of self-assembled monolayers (SAMs), which are highly ordered, single-molecule-thick films. These SAMs can be used to precisely control the surface properties of materials, such as wettability, adhesion, and biocompatibility.
By analogy, this compound could be used to form similar monolayers on substrates that have an affinity for amino groups, such as certain metal oxides. The exposed hydroxyl groups at the surface of the monolayer could then be further functionalized to attach other molecules, creating a highly tailored and functional interface. This has potential applications in sensors, biocompatible coatings for medical implants, and in controlling crystal growth at surfaces.
| Potential Application Area | Role of this compound | Resulting Surface Property |
| Biosensors | Formation of a functionalized monolayer for biomolecule immobilization. | Enhanced sensitivity and selectivity. |
| Medical Implants | Creation of a biocompatible coating to reduce protein adsorption. | Improved biocompatibility and reduced rejection. |
| Controlled Crystallization | Templating the growth of specific crystal polymorphs. | Control over material properties. |
| Corrosion Inhibition | Formation of a dense, protective monolayer on a metal surface. | Increased resistance to corrosion. |
Supramolecular Self-Assembly Phenomena
The amphiphilic nature of this compound, with its polar head groups and nonpolar tail, drives its self-assembly into ordered structures in solution and at interfaces. This behavior is fundamental to its applications in nanotechnology and supramolecular chemistry.
In aqueous environments, this compound molecules are expected to self-assemble into various nanostructures to minimize the unfavorable interactions between the hydrophobic alkyl chains and water. Depending on factors such as concentration, temperature, and pH, these can include micelles, vesicles (liposomes), or bilayers. The specific morphology of the aggregate is determined by the balance of attractive and repulsive forces between the molecules.
For instance, at low concentrations, spherical micelles are likely to form, with the hydrophobic tails sequestered in the core and the hydrophilic amino and hydroxyl groups exposed to the aqueous phase. At higher concentrations, these may transition to cylindrical micelles or lamellar bilayer structures. The ability to form these ordered aggregates is crucial for applications such as drug delivery, where the hydrophobic core can encapsulate poorly water-soluble drugs.
As an amphiphilic molecule, this compound can act as a surfactant, reducing the surface tension between two immiscible phases, such as oil and water. The study of its behavior in such systems provides valuable insights into the fundamental principles of surfactant science. The presence of two different polar head groups (amino and hydroxyl) could lead to interesting and complex phase behavior compared to traditional single-head-group surfactants.
The pH-responsive nature of the amino group adds another layer of control over its surfactant properties. At low pH, the amino group will be protonated, increasing its hydrophilicity and potentially altering the packing of the molecules at an interface. This responsiveness could be exploited in applications such as switchable emulsions or controlled release systems.
The self-assembly of this compound is governed by a delicate interplay of non-covalent interactions. The primary driving force for aggregation in water is the hydrophobic effect, which leads to the sequestration of the nonpolar alkyl chains. Once aggregated, other non-covalent forces come into play to determine the final structure and stability of the assembly.
These forces include:
Van der Waals interactions: Attractive forces between the closely packed alkyl chains, which contribute to the stability of the hydrophobic core.
Electrostatic interactions: At pH values where the amino group is protonated, electrostatic repulsion between the positively charged head groups will influence the curvature and size of the aggregates.
The study of how these forces balance and compete in a relatively simple molecule like this compound provides fundamental insights into the principles of molecular self-organization, which are applicable to more complex biological and synthetic systems.
| Non-Covalent Force | Role in Self-Assembly of this compound |
| Hydrophobic Effect | Primary driving force for aggregation in aqueous solution. |
| Van der Waals Forces | Stabilize the packing of the alkyl chains in the aggregate core. |
| Hydrogen Bonding | Influences head group interactions and hydration. |
| Electrostatic Interactions | Affects aggregate size and shape at different pH values. |
Research in Nanomaterials Development
The precise control over the surface properties of nanomaterials is paramount in determining their behavior and efficacy in various applications. This compound serves as a critical surface modification agent, enabling the tailored design of nanoparticles with controlled interaction profiles and facilitating the self-assembly of novel nanostructures for research purposes.
Surface Modification of Nanoparticles for Controlled Interactions
The surface functionalization of nanoparticles is a key strategy to modulate their stability, biocompatibility, and interaction with their environment. Long-chain molecules, such as this compound, can be grafted onto the surface of nanoparticles to create a protective monolayer. The amino group of this compound can readily form covalent or non-covalent bonds with the surface of various nanoparticles, including gold and other metal oxides. This process, often achieved through ligand exchange or direct chemical conjugation, results in a surface coating that can prevent aggregation and non-specific binding of biomolecules.
The sixteen-carbon chain provides a steric barrier, enhancing the colloidal stability of the nanoparticles in solution. Furthermore, the terminal hydroxyl group can be further modified to attach other functional molecules, such as targeting ligands or imaging agents, thereby creating multifunctional nanoprobes. This level of control over surface chemistry is crucial for applications in drug delivery, diagnostics, and catalysis, where precise interactions with biological systems or chemical reactants are required.
| Nanoparticle Type | Functionalizing Agent | Purpose of Functionalization |
| Gold Nanoparticles | Amine-terminated alkanes | Stabilization, Biocompatibility |
| Metal Oxide Nanoparticles | Amino-silanes | Surface activation for further modification |
| Quantum Dots | Long-chain amines | Prevention of aggregation, improved solubility |
Self-Assembled Nanostructures as Research Probes
The amphiphilic character of this compound, with its hydrophilic head (amine and hydroxyl groups) and hydrophobic tail (alkyl chain), drives its self-assembly into a variety of ordered nanostructures in solution. These structures, including micelles, vesicles, and nanotubes, can serve as templates or scaffolds for the development of advanced research probes.
For instance, self-assembled monolayers (SAMs) of this compound on a solid substrate can create a well-defined surface for studying molecular interactions or for directing the growth of other materials. In solution, the self-assembled aggregates can encapsulate guest molecules, such as fluorescent dyes or drugs, within their hydrophobic core, while the hydrophilic exterior ensures aqueous solubility. These nanostructures can be designed to respond to specific stimuli, such as pH or temperature, leading to the controlled release of their payload. This responsive behavior makes them valuable as probes for sensing and imaging in complex biological environments.
Role in Lipid Mimetics and Biomembrane Research
The structural similarity of this compound to natural lipids makes it an excellent candidate for the construction of artificial membranes and for probing the intricate processes that occur within and at the surface of biological membranes.
Design of Artificial Amphiphiles for Membrane Models
Artificial lipid bilayers are indispensable tools for studying the fundamental properties of cell membranes and for investigating the function of membrane-associated proteins. This compound can be used as a fundamental component in the design of synthetic amphiphiles that mimic the structure and behavior of natural phospholipids.
By chemically modifying the hydroxyl or amine group, a variety of head groups with different charges and functionalities can be introduced, allowing for the creation of a diverse library of artificial lipids. These synthetic lipids can self-assemble into stable planar lipid bilayers or liposomes, providing a robust platform for biophysical studies. The ability to systematically vary the structure of the artificial amphiphile allows researchers to investigate how lipid composition and structure influence membrane properties such as fluidity, permeability, and protein interactions.
| Head Group Modification | Resulting Amphiphile Type | Potential Application in Membrane Models |
| Phosphocholine | Zwitterionic | Mimicking the outer leaflet of eukaryotic plasma membranes |
| Phosphate | Anionic | Studying electrostatic interactions at the membrane surface |
| Poly(ethylene glycol) | Non-ionic | Creating "stealth" liposomes for drug delivery |
Probing Lipid-Mediated Biological Processes
Understanding the complex interplay between lipids and proteins is crucial for deciphering many cellular processes. This compound can be functionalized with reporter molecules, such as fluorophores or spin labels, to create probes for investigating lipid-protein interactions and the dynamics of lipid domains within membranes.
These probes can be incorporated into model membranes or even living cells, where their spectroscopic properties can provide information about the local environment, including lipid packing, membrane fluidity, and the proximity to specific proteins. For example, a fluorescently labeled this compound analogue could be used to monitor the formation of lipid rafts, which are specialized membrane microdomains enriched in certain lipids and proteins that play a role in signal transduction.
Applications in Synthetic Biology and Mimetic Systems
Synthetic biology aims to design and construct new biological parts, devices, and systems. In this context, this compound and its derivatives can be used to build artificial cell-like structures, or "protocells," that mimic certain functions of living cells. These mimetic systems provide a simplified and controllable environment to study complex biological phenomena, such as membrane trafficking, cell signaling, and enzymatic reactions at membrane interfaces.
By incorporating functional elements, such as ion channels or receptors, into artificial membranes constructed from this compound-based amphiphiles, researchers can create synthetic systems that respond to external stimuli in a programmed manner. These efforts not only contribute to a fundamental understanding of biological principles but also pave the way for the development of novel biotechnological applications, such as biosensors and drug delivery vehicles with enhanced functionality.
Advanced Research Directions and Future Perspectives
Emerging Synthetic Methodologies and Chemical Transformations
The synthesis of long-chain ω-amino alcohols like 16-Aminohexadecan-1-ol is moving beyond traditional multi-step procedures towards more efficient and sustainable catalytic methods.
Catalytic Amination of Diols: A significant advancement in the synthesis of amino alcohols is the direct catalytic amination of diols. figshare.comresearchgate.net Researchers are exploring the use of non-noble metal catalysts, such as those based on copper, nickel, and aluminum oxides (CuNiAlOx), to facilitate the selective monoamination of long-chain diols. figshare.com This approach offers a more environmentally friendly and cost-effective alternative to traditional methods that often rely on expensive and less sustainable reagents. figshare.com The key challenge lies in controlling the selectivity to obtain the desired mono-amino alcohol instead of cyclic byproducts or diamines, which can be influenced by catalyst design and reaction conditions. figshare.comresearchgate.net
Reductive Amination of Hydroxy Fatty Acids: Another promising route involves the reductive amination of corresponding ω-hydroxy fatty acids, such as 16-hydroxyhexadecanoic acid. nih.gov This method typically involves the conversion of the carboxylic acid to an intermediate that is then subjected to amination and reduction. Modern reductive amination protocols utilize milder and more selective reducing agents, such as sodium triacetoxyborohydride, which can be performed in a one-pot fashion, thereby increasing efficiency and reducing waste. masterorganicchemistry.comorganic-chemistry.org
Chemical Transformations: The bifunctional nature of this compound allows for a diverse range of chemical transformations. The primary amine and hydroxyl groups can be selectively protected and functionalized to create a variety of derivatives. For instance, the amine group can undergo reactions such as acylation, alkylation, and arylation, while the hydroxyl group can be esterified, etherified, or oxidized. This dual reactivity is being exploited to synthesize complex molecules with tailored properties.
| Synthetic Approach | Key Features | Potential Advantages |
| Catalytic Amination of Diols | Utilizes non-noble metal catalysts (e.g., CuNiAlOx) for direct amination. figshare.com | Environmentally friendly, cost-effective, selective monoamination. |
| Reductive Amination | Converts ω-hydroxy fatty acids to ω-amino alcohols. masterorganicchemistry.comorganic-chemistry.org | One-pot procedures, high efficiency, use of milder reducing agents. |
| Selective Functionalization | Orthogonal protection and deprotection of amine and hydroxyl groups. | Access to a wide range of derivatives with tailored functionalities. |
Advanced Computational Approaches for Molecular Systems
Computational modeling is becoming an indispensable tool for understanding and predicting the behavior of complex molecular systems involving this compound.
Molecular Dynamics (MD) Simulations: All-atom and coarse-grained molecular dynamics simulations are being employed to study the self-assembly of amphiphilic molecules like this compound. nih.gov These simulations provide insights into the formation of micelles, bilayers, and other supramolecular structures in various solvents. nih.gov By modeling the interactions between the hydrophobic alkyl chains and the hydrophilic amino and hydroxyl head groups, researchers can predict the morphology and stability of the resulting aggregates. nih.gov Such studies are crucial for designing novel drug delivery systems and nanomaterials.
Quantum Chemical Simulations: Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of this compound and its derivatives. These calculations can elucidate reaction mechanisms, predict spectroscopic properties, and guide the design of new catalysts for its synthesis and transformation. For instance, DFT can be used to model the transition states of catalytic amination reactions, helping to optimize catalyst performance.
Modeling of Self-Assembled Monolayers (SAMs): Computational approaches are vital for understanding the structure and properties of self-assembled monolayers formed by this compound and similar molecules on various substrates. acs.orgrsc.org MD simulations can reveal the packing density, tilt angle, and surface energy of these monolayers, which are critical for applications in surface modification and biosensors. acs.orgresearchgate.net These models can also predict the interactions of SAMs with other molecules, such as proteins and peptides. acs.org
| Computational Method | Application to this compound | Insights Gained |
| Molecular Dynamics (MD) | Simulating self-assembly in solution and on surfaces. nih.govresearchgate.net | Predicting aggregate morphology, monolayer structure, and stability. |
| Quantum Chemistry (DFT) | Investigating reaction mechanisms and electronic properties. | Guiding catalyst design and predicting reactivity. |
| Coarse-Grained Modeling | Studying large-scale self-assembly phenomena. | Understanding the formation of complex supramolecular structures. |
Novel Research Applications in Interdisciplinary Fields
The unique properties of this compound are paving the way for its application in a variety of interdisciplinary fields.
Surface Modification and Biomaterials: The ability of this compound to form well-ordered self-assembled monolayers makes it an excellent candidate for surface modification. royalsocietypublishing.orgresearchgate.net By creating amino-terminated surfaces, researchers can control the surface properties, such as wettability and biocompatibility. rsc.org These functionalized surfaces have potential applications in biosensors, where they can be used to immobilize biomolecules, and in medical implants, to improve their integration with biological tissues. royalsocietypublishing.orgresearchgate.net
Nanotechnology and Drug Delivery: As an amphiphilic molecule, this compound can self-assemble into nanostructures like micelles and vesicles, which can encapsulate and deliver therapeutic agents. nih.gov The primary amine group on the surface of these nanocarriers can be further functionalized with targeting ligands to achieve site-specific drug delivery, potentially reducing side effects and improving treatment efficacy. The long alkyl chain contributes to the stability of these delivery systems.
Materials Science: The bifunctional nature of this compound allows it to act as a monomer or a cross-linking agent in the synthesis of novel polymers and materials. scbt.com For example, it can be incorporated into polyesters or polyamides to introduce both hydrophilicity and reactivity. These materials could find applications in areas such as coatings, adhesives, and specialty textiles.
| Application Field | Role of this compound | Potential Impact |
| Surface Modification | Formation of self-assembled monolayers (SAMs). royalsocietypublishing.orgresearchgate.net | Development of advanced biosensors and biocompatible implants. |
| Nanotechnology | Building block for self-assembled nanocarriers. nih.gov | Creation of targeted drug and gene delivery systems. |
| Materials Science | Monomer or cross-linker in polymer synthesis. scbt.com | Design of novel functional polymers with tailored properties. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
